2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole is a heterocyclic compound belonging to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The presence of the thiocyanate group enhances its reactivity and potential for further derivatization.
The synthesis of 2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole typically involves reactions starting from 4-fluorobenzohydrazide or related compounds, utilizing various dehydrating agents and cyclization techniques to form the oxadiazole ring structure. Research indicates that derivatives of oxadiazoles have been extensively studied for their antimicrobial and anticancer properties .
This compound is classified as:
The synthesis of 2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole can be achieved through several methods, primarily involving the reaction of hydrazides with various reagents that facilitate cyclization. The general synthetic route includes:
The yield for this synthesis can vary; for example, one reported yield was approximately 57% for the oxadiazole formation step .
The molecular formula of 2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole is . The structure features a fluorophenyl group attached to the oxadiazole ring, which contains nitrogen and sulfur atoms contributing to its reactivity.
The compound can undergo several chemical reactions due to its functional groups:
These reactions are often monitored using techniques such as thin-layer chromatography and spectroscopic methods (NMR, IR) for product identification and characterization .
The mechanism of action for compounds like 2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole typically involves interaction with biological targets such as enzymes or receptors. For instance:
Studies have shown that derivatives of oxadiazoles can exhibit significant antibacterial activity against various strains of bacteria .
2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole has several notable applications:
Research continues into optimizing its synthesis and exploring new derivatives that enhance its biological efficacy while reducing toxicity .
Heterocyclic compounds form the structural backbone of >85% of FDA-approved pharmaceuticals, owing to their versatile chemical reactivity, ability to mimic biological motifs, and capacity for fine-tuned molecular interactions. Among these, five-membered rings containing multiple heteroatoms—particularly oxygen and nitrogen—occupy a privileged position in medicinal chemistry. The 1,3,4-oxadiazole ring exemplifies this significance, serving as a stable, planar heteroaromatic scaffold with distinct electronic properties. Its dipole moment (~3.5 D) facilitates interactions with biological targets through hydrogen bonding and π-stacking, while its metabolic stability surpasses that of carboxylic acid esters or amides it often replaces. This stability arises from the aromatic character delocalized across the O-N-C-N sequence, making it resistant to hydrolysis under physiological conditions—a critical advantage in drug design [8].
Table 1: Key Physicochemical Properties of 1,3,4-Oxadiazole vs. Common Bioisosteres
Structural Motif | logD7.4 | Dipole Moment (D) | Metabolic Stability |
---|---|---|---|
1,3,4-Oxadiazole | 1.2–1.8 | 3.4–3.8 | High |
1,2,4-Oxadiazole | 2.5–3.2 | 2.0–2.5 | Moderate |
Ester | 1.0–2.5 | 1.8–2.2 | Low |
Amide | 0.5–1.5 | 3.5–4.0 | Moderate |
The 1,3,4-oxadiazole nucleus is a cornerstone in diverse therapeutic agents, underpinning activity across antiviral, antibacterial, anticancer, and antidiabetic domains. Raltegravir, the first HIV integrase inhibitor, leverages this ring for metal chelation within the enzyme's active site. Similarly, Zibotentan (an endothelin A receptor antagonist) utilizes the 1,3,4-oxadiazole scaffold for tumor suppression in prostate cancer. The pharmacological profile stems from:
Table 2: Clinically Relevant 1,3,4-Oxadiazole-Based Drugs
Drug Name | Therapeutic Category | Key Target | Structural Feature |
---|---|---|---|
Raltegravir | Antiviral (HIV) | HIV Integrase | 1,3,4-Oxadiazole-2-carboxamide |
Zibotentan | Anticancer (Prostate) | Endothelin A Receptor | 5-Phenyl-1,3,4-oxadiazole |
Tiodazosin | Antihypertensive | α1-Adrenergic Receptor | 1,3,4-Oxadiazol-2-amine |
Fenadiazole | Sedative | GABA Receptor | 2,5-Disubstituted-1,3,4-oxadiazole |
Strategic substitution at C2 and C5 of the 1,3,4-oxadiazole ring tailors interactions with biological targets. The incorporation of 4-fluorophenyl at C2 and thiocyanate (–SCN) at C5 creates a synergistic pharmacophore:
Enhanced Permeability: Fluorine's small size and high electronegativity improve membrane diffusion, as evidenced in fluorinated oxadiazoles like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole [7].
Thiocyanate (–SCN) Group:
Table 3: Functional Roles of Substituents in 2-(4-Fluorophenyl)-5-thiocyanato-[1,3,4]oxadiazole
Substituent | Position | Key Contributions | Biological Evidence |
---|---|---|---|
4-Fluorophenyl | C2 | - Lipophilicity optimization (logP = 2.4) - π-Stacking with Phe residues - Metabolic stability | Enhanced anticancer activity in fluorinated imidazothiadiazoles [4] |
Thiocyanate (–SCN) | C5 | - Electrophilic modification of Cys - ROS generation - Membrane disruption | MRSA growth inhibition by allylic thiocyanates |
The convergence of these substituents on the oxadiazole scaffold creates a multimodal pharmacophore capable of targeting diverse disease pathways—from microbial membranes to cancer cell apoptosis machinery—validating its strategic design.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0